molecular formula C15H22N2O3S B4669935 1-[4-(PHENYLSULFONYL)PIPERAZINO]-1-PENTANONE

1-[4-(PHENYLSULFONYL)PIPERAZINO]-1-PENTANONE

Cat. No.: B4669935
M. Wt: 310.4 g/mol
InChI Key: ZVMXMJHDXJNISF-UHFFFAOYSA-N
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Description

1-[4-(PHENYLSULFONYL)PIPERAZINO]-1-PENTANONE is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a phenylsulfonyl group attached to a piperazine ring, which is further connected to a pentanone chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(PHENYLSULFONYL)PIPERAZINO]-1-PENTANONE typically involves the reaction of 4-(phenylsulfonyl)piperazine with a suitable pentanone derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol or methanol. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: 1-[4-(PHENYLSULFONYL)PIPERAZINO]-1-PENTANONE can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-[4-(PHENYLSULFONYL)PIPERAZINO]-1-PENTANONE has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 1-[4-(PHENYLSULFONYL)PIPERAZINO]-1-PENTANONE involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. For example, it may act as an inhibitor of specific enzymes involved in metabolic pathways, thereby affecting cellular processes .

Comparison with Similar Compounds

  • 1-(PHENYLSULFONYL)PIPERAZINE
  • 1-METHYL-4-(PHENYLSULFONYL)PIPERAZINE
  • 1-ETHYL-4-(PHENYLSULFONYL)PIPERAZINE

Comparison: 1-[4-(PHENYLSULFONYL)PIPERAZINO]-1-PENTANONE is unique due to its pentanone chain, which imparts distinct chemical and biological properties compared to other piperazine derivatives. This structural difference can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for specific applications .

Properties

IUPAC Name

1-[4-(benzenesulfonyl)piperazin-1-yl]pentan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3S/c1-2-3-9-15(18)16-10-12-17(13-11-16)21(19,20)14-7-5-4-6-8-14/h4-8H,2-3,9-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVMXMJHDXJNISF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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